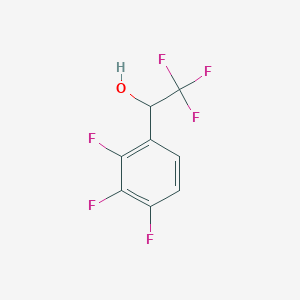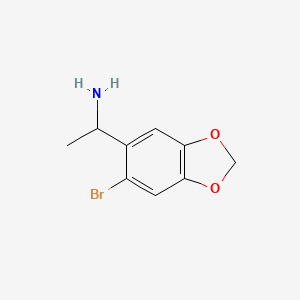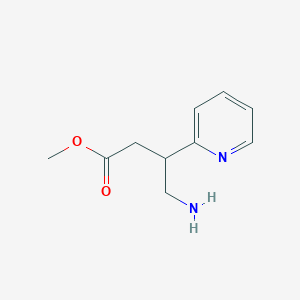
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H4F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves the reaction of 2,2,2-trifluoroacetophenone with an optically active Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Grignard reaction is favored for its high yield and stereochemical control, while the Friedel-Crafts acylation is preferred for its simplicity and cost-effectiveness.
化学反応の分析
Types of Reactions
Reduction: 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo reduction reactions to form various alcohol derivatives.
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Alcohol Derivatives: Formed through reduction reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets. This property is particularly useful in drug design and enzyme inhibition studies .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor to 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol, used in similar synthetic applications.
1-Trifluoroacetyl piperidine: Another fluorinated compound with similar reactivity and applications.
Ethanol, 2,2,2-trifluoro-: A simpler fluorinated alcohol with distinct properties and uses.
Uniqueness
This compound is unique due to its multiple fluorine atoms, which impart enhanced chemical stability, reactivity, and binding affinity. These properties make it particularly valuable in advanced scientific research and industrial applications.
特性
分子式 |
C8H4F6O |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
InChIキー |
MOQAGGGDCOSMRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)





![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)


